S-Propyl vs. S-Ethyl: Fold-Change in Glyoxalase I Enzyme Activity
In an enzyme activity assay with Glyoxalase I (EC 4.4.1.5), the presence of 1 g/L S-propyl-cysteine resulted in a 1.3-fold higher activity compared to baseline, while the same concentration of S-ethyl-cysteine yielded only a 1.2-fold increase [1]. At 2 g/L, the difference widened to 1.5-fold for S-propyl-cysteine versus 1.4-fold for S-ethyl-cysteine [1]. This demonstrates that the propyl chain enhances enzyme activation more effectively than the ethyl chain.
| Evidence Dimension | Glyoxalase I enzyme activity modulation (fold-change over baseline) |
|---|---|
| Target Compound Data | 1.3-fold (1 g/L); 1.5-fold (2 g/L) |
| Comparator Or Baseline | S-Ethyl-cysteine: 1.2-fold (1 g/L); 1.4-fold (2 g/L) |
| Quantified Difference | At 1 g/L: 1.3-fold vs. 1.2-fold (8.3% higher); At 2 g/L: 1.5-fold vs. 1.4-fold (7.1% higher) |
| Conditions | Glyoxalase I enzyme assay, pH 6.6, 37°C |
Why This Matters
This head-to-head data provides a quantitative basis for selecting the propyl derivative over the ethyl derivative when enhanced glyoxalase I modulation is desired in metabolic or oxidative stress-related studies.
- [1] BRENDA Enzyme Database. EC 4.4.1.5 (Glyoxalase I) activity data for S-propyl-cysteine and S-ethyl-cysteine. View Source
